Decussine
Description
Contextualization within Indole (B1671886) Alkaloid Chemistry
Indole alkaloids represent a large and diverse class of natural compounds characterized by the presence of an indole ring system. This structural motif is derived from the amino acid tryptophan. Decussine belongs to this class, possessing a complex pentacyclic structure that incorporates a β-carboline skeleton fused with an azepino and a pyridine (B92270) ring system acs.org. The intricate architecture of this compound positions it as a unique member within the vast landscape of indole alkaloids.
Significance of Strychnos Species in Natural Product Research
The genus Strychnos (family Loganiaceae) is a significant source of diverse indole alkaloids, with over 300 different alkaloids isolated to date from approximately 190 species researchgate.net. These plants have a long history of ethnobotanical use, particularly in traditional medicine and as components of arrow and ordeal poisons in Africa and South America researchgate.netinpa.gov.br. Research into Strychnos species has revealed a wide range of biological activities associated with their alkaloid content, including effects on the nervous system (both tetanizing and curarizing), as well as anti-cancer, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties researchgate.netamazonaws.com. The rich alkaloid profiles and historical uses of Strychnos species underscore their importance in natural product research, providing a fertile ground for the discovery of novel bioactive compounds like this compound.
Historical Perspective of this compound Discovery and Initial Research
This compound was first isolated from the stem bark of Strychnos decussata acs.orgscielo.br. Its structure was determined using spectral data and confirmed through X-ray crystallography acs.orginpa.gov.brscielo.br. Initial research into this compound revealed a pronounced muscle-relaxant effect in both in vivo (mice) and in vitro (rat diaphragm) studies inpa.gov.brthieme-connect.com. This activity was noted to be similar to that of tubocurarine, although the mechanism of action for this compound was found not to be antagonized by neostigmine, suggesting it does not act in a curare-like manner thieme-connect.com. Along with this compound, related alkaloids such as 3,14-dihydrothis compound and 10-hydroxy-3,14-dihydrothis compound were also isolated from S. decussata, with these derivatives showing weaker muscle-relaxant effects compared to this compound inpa.gov.brnih.gov. This compound has also been found in other Strychnos species, including S. dale and S. elaeocarpa nih.gov.
Current Research Landscape and Future Directions for this compound Studies
Current research on this compound continues to explore its chemical properties and potential biological activities within the broader context of Strychnos alkaloids. Studies utilize advanced analytical techniques such as HPLC and NMR for isolation, identification, and structural elucidation researchgate.netamazonaws.com. The relationship between the akagerine- and this compound-type alkaloids found in Strychnos species, particularly those within the section Rouhamon, is an area of ongoing phytochemical investigation acs.org.
Future directions for this compound studies are likely to involve more detailed investigations into its mechanism of action regarding the observed muscle-relaxant effects, which initial research indicated are distinct from curare thieme-connect.com. Further exploration of Strychnos species, including those where this compound or related alkaloids have been found, using modern techniques like molecular networking, can help uncover the full spectrum of this compound-type alkaloids and their distribution researchgate.netuliege.beuliege.be. Research may also delve into potential applications related to the biological activities observed for Strychnos alkaloids in general, such as antiplasmodial or antimycobacterial properties, though specific detailed findings for this compound in these areas require further dedicated study ffhdj.comresearchgate.net. The complex structure of this compound also presents opportunities for synthetic chemistry research, exploring efficient routes to its core skeleton or derivatives nih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75375-52-9 |
|---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),12,14(19),15,17-octaene |
InChI |
InChI=1S/C20H19N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-22(19)2)15-5-3-4-6-18(15)23(13)20/h3-7,9,11-13H,8,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
CSRPMFCRBOSISJ-CYBMUJFWSA-N |
SMILES |
CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Isomeric SMILES |
C[C@@H]1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Canonical SMILES |
CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Appearance |
Solid powder |
Other CAS No. |
75375-52-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline 7,11,13a-Triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene, 5,6,7,13-tetrahydro-7,13-dimethyl-, (R)- decussine |
Origin of Product |
United States |
Natural Occurrence and Isolation of Decussine
Botanical Sources of Decussine and this compound-Type Alkaloids
The Strychnos genus, part of the Loganiaceae family, is a significant source of various alkaloids, including this compound and related compounds. This genus is widely distributed in tropical regions across Asia, the Americas, and Africa. wikipedia.org
Strychnos decussata as a Primary Source Organism
Strychnos decussata (Pappe) Gilg is recognized as a primary botanical source for this compound. inpa.gov.brnih.gov This species is a small to medium-sized tree found in open woodlands and thickets in tropical Africa, including the coastal belt of the Eastern Cape up to KwaZulu-Natal, east and northeastern Gauteng, Mozambique, and Zimbabwe. sanbi.orgffhdj.comffhdj.com The specific epithet "decussata" refers to the characteristic opposite arrangement of its leaves, which are positioned alternately at right angles. sanbi.orgffhdj.com
This compound was first isolated as a new tertiary pentacyclic indole (B1671886) alkaloid from the stem bark of S. decussata. inpa.gov.brscielo.br Its structure was determined through spectral data analysis and confirmed by X-ray crystallography. inpa.gov.brscielo.bracs.org The chloroform (B151607) alkaloid fraction derived from S. decussata has demonstrated a strong muscle-relaxant effect. acs.org
Identification in Other Strychnos Species
Beyond Strychnos decussata, this compound and this compound-type alkaloids have been identified in other species within the Strychnos genus. Research has revealed the presence of this compound in the stem bark of Strychnos dale and Strychnos elaeocarpa. nih.govacs.org Dihydrothis compound, a related alkaloid, was also found in S. dale, while S. elaeocarpa contained this compound, dihydrothis compound, and bisnordihydrotoxiferine. nih.govacs.org this compound has also been isolated from the stem bark extracts of Strychnos floribunda. nih.govthieme-connect.com The presence of similar alkaloids, including akagerine- and this compound-type compounds, in several African Strychnos species belonging to the section Rouhamon provides phytochemical support for their taxonomic placement within this section. acs.org
Distribution within Plant Tissues
While Strychnos decussata is a known source, specific detailed research findings on the precise distribution of this compound within the different tissues of S. decussata (e.g., roots, stems, leaves, fruits) are not extensively detailed in the provided search results, beyond the initial isolation from stem bark. inpa.gov.brnih.govscielo.br However, studies on other Strychnos species indicate that alkaloids can be found in various parts, including seeds, bark, root bark, and leaves. wikipedia.orgwikipedia.orguliege.benih.govresearchgate.net For instance, the seeds and bark of many Strychnos plants are known to contain alkaloids like strychnine (B123637) and brucine. wikipedia.orgtheferns.infotheferns.info Further specific research would be needed to comprehensively map the distribution of this compound within S. decussata.
Advanced Extraction Methodologies for this compound Isolation
The isolation of alkaloids like this compound from plant matrices involves various extraction techniques, which have evolved over time.
Traditional Extraction Techniques and Their Evolution
Traditional methods for extracting alkaloids from plant material typically involve solvent-based approaches, often utilizing acid-base principles to separate the compounds based on their solubility at different pH levels. researchgate.net For Strychnos species, this has historically involved processes such as repeated extraction with acidic solutions, followed by alkalinization and extraction with organic solvents like chloroform or ether. bioline.org.brgoogle.com
For example, a method for estimating total alkaloids from Strychnos nux-vomica involves repeated extraction with dilute sulfuric acid, making the extract alkaline with ammonia (B1221849) solution, and then extracting the alkaloids with a mixture of chloroform and ether. bioline.org.br The evolution of these techniques has often focused on optimizing parameters such as solvent type, extraction time, temperature, and the number of extraction cycles to improve yield and purity. google.com
Application of Molecularly Imprinted Polymers in Extraction
Molecularly imprinted polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule, making them highly selective sorbents for extraction processes. mdpi.comcsic.esmdpi.comtjnpr.org MIPs can be utilized in solid-phase extraction (SPE), a technique known as molecularly imprinted solid-phase extraction (MISPE). csic.esmdpi.com This approach offers enhanced selectivity compared to conventional SPE methods, allowing for the preferential binding and extraction of the target analyte from complex mixtures, such as plant extracts. csic.esmdpi.comnih.gov The synthesis of MIPs involves polymerizing functional monomers and cross-linkers around a template molecule (the target analyte), creating a polymer matrix with cavities complementary in shape and chemical functionality to the template. mdpi.com MIPs have been increasingly applied in the field of natural products for the selective extraction of various compounds. mdpi.comtjnpr.org
Considerations of Artefact Formation during Extraction Processes
During the extraction and isolation of natural products, there is a risk of artefact formation. whiterose.ac.ukresearchgate.netnih.gov Artefacts are compounds that are not naturally present in the plant material but are formed as a result of the extraction or purification procedures. whiterose.ac.ukresearchgate.netnih.gov These can arise from chemical reactions between solvents or interactions with functional groups within the plant matrix or the target compounds themselves. nih.gov For example, some alkaloids have been suggested to be artefacts formed during acid/base extraction processes, with ammonia potentially acting as a nitrogen source. whiterose.ac.uk this compound itself was once identified as an artefact, with a proposed synthesis involving an indole derivative and the formation of its pyridine (B92270) ring during acid/base extraction. whiterose.ac.uk Careful selection of extraction conditions, solvents, and purification methods is crucial to minimize the formation of artefacts and ensure that isolated compounds accurately represent the natural chemical profile of the plant. nih.gov
Chromatographic Separation Techniques for this compound Purification
Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and achieving a high level of purity. uliege.beatdbio.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used and efficient method for the analysis and purification of natural compounds, including alkaloids like this compound. uliege.beatdbio.comidtdna.comresearchgate.net HPLC separates components of a mixture based on their differential interactions with a stationary phase as they are carried through by a mobile phase. atdbio.com Analytical HPLC-DAD (Diode Array Detection) is commonly employed for monitoring and analyzing fractions during purification. uliege.be Preparative HPLC allows for the isolation of larger quantities of the target compound by collecting the eluting peaks of interest. uliege.be Various parameters, such as the stationary phase chemistry, mobile phase composition, gradient profile, flow rate, and temperature, can be adjusted to optimize the separation of this compound from co-eluting compounds. idtdna.comlcms.cz Reversed-phase HPLC is a routine method for purification, and conditions involving specific columns and solvent systems (e.g., acetonitrile/water with acidic modifiers) have been reported for the separation of compounds from Strychnos extracts. uliege.beidtdna.com
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) is a more recent chromatographic technique that offers improved speed, resolution, and sensitivity compared to conventional HPLC. lcms.cznih.gov UPLC systems operate at higher pressures and utilize smaller particle size stationary phases, leading to sharper peaks and faster separation times. lcms.cznih.gov UPLC-MS/MS (tandem mass spectrometry) and UPLC-DAD-ESI-MS/MS (Diode Array Detection - Electrospray Ionization - tandem Mass Spectrometry) are powerful hyphenated techniques that combine the separation power of UPLC with the identification capabilities of mass spectrometry. researchgate.netresearchgate.net These methodologies are valuable for analyzing complex plant extracts, identifying known compounds like this compound, and potentially unveiling new, structurally related metabolites. uliege.beresearchgate.netresearchgate.net UPLC methods can be developed and optimized for the rapid and efficient analysis and purification of this compound, contributing to both research and quality control efforts. lcms.cznih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 156336 nih.govchem960.com |
Data Tables
While the search results provided detailed descriptions of the techniques, specific quantitative data tables directly related to the extraction yields or chromatographic parameters for this compound across different methods were not consistently available in a format suitable for direct tabular presentation. However, the descriptions highlight the principles and applications of these methods in natural product chemistry, including for alkaloids found in Strychnos species.
For instance, research on Ionic Liquid-Assisted Extraction of other compounds from plants has shown improved yields compared to conventional methods nih.gov. Similarly, studies on Supercritical Fluid Extraction detail how varying parameters like pressure and temperature can influence the selectivity and yield of extracted compounds wikipedia.org. In chromatography, the effectiveness of HPLC and UPLC in separating complex mixtures from natural extracts is well-documented, with examples of optimized gradients and column chemistries for related alkaloids uliege.beidtdna.comlcms.czresearchgate.net.
Based on the information available, a conceptual representation of data that might be generated from such studies is presented below, illustrating the type of quantitative data that would be relevant to these sections.
Conceptual Data Table: Comparison of Extraction Methods for a Model Alkaloid (Illustrative)
| Extraction Method | Solvent(s) Used | Temperature (°C) | Pressure (MPa, for SFE) | Extraction Time | Yield of Model Alkaloid (%) |
| Conventional Solvent Extraction | Ethanol/Water | 60 | N/A | 2 hours | X |
| Ionic Liquid-Assisted Extraction | [Specific IL]/Water | 40 | N/A | 1 hour | Y (where Y > X) |
| Supercritical Fluid Extraction | CO2 (+/- Co-solvent) | 45 | 15 | 1.5 hours | Z |
Preparative Chromatography for Compound Isolation
Preparative chromatography is a crucial technique employed in the isolation and purification of natural products such as this compound hilarispublisher.comrotachrom.comijcpa.inwelch-us.com. Unlike analytical chromatography, which focuses on qualitative and quantitative analysis, the objective of preparative chromatography is to isolate a specific compound of interest from a mixture in sufficient quantities for further study or application rotachrom.comwelch-us.com.
Various chromatographic methods can be used in a preparative capacity, including column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) grinnell.eduhilarispublisher.combiomedres.us. Preparative HPLC (Prep-HPLC) is a widely used technique for the isolation and purification of a variety of chemicals, including natural products ijcpa.inwelch-us.com. It operates on the same principle as analytical HPLC, separating compounds based on their differential interaction with a stationary phase and a mobile phase, but on a larger scale to handle substantial amounts of input material rotachrom.comijcpa.inwelch-us.com. The process involves loading the sample onto a preparative column packed with a stationary phase and eluting the compounds using a solvent gradient hilarispublisher.comwelch-us.com. A fraction collector is typically used after the detector to collect the eluted compound of interest ijcpa.in.
Preparative Thin Layer Chromatography (Prep TLC) is another useful technique, particularly for purifying smaller quantities of sample rochester.edu. It involves applying the sample as a thin line on a thick layer of adsorbent material on a plate and developing the chromatogram rochester.edu. The separated band containing the desired compound is then scraped off the plate, and the compound is extracted from the adsorbent rochester.edu.
The selection of the appropriate preparative chromatographic method depends on factors such as the physical properties of this compound, the nature of the plant material, the desired level of purity, and the quantity to be isolated grinnell.edu.
Challenges in this compound Isolation and Purity Assessment
The isolation of natural products from complex biological matrices presents several challenges grinnell.edunih.gov. Plant extracts contain a vast array of compounds, including other alkaloids, flavonoids, and phenolic acids, which can interfere with the isolation of the target compound, this compound researchgate.netffhdj.comscite.ai. Separating this compound from structurally similar compounds, such as other this compound-type alkaloids or related indole alkaloids also found in Strychnos species, requires highly selective separation techniques researchgate.netffhdj.com.
Achieving high purity is critical for the accurate characterization and study of this compound grinnell.educhemistryworld.com. Impurities can significantly affect the results of subsequent analyses, such as structural elucidation by NMR or mass spectrometry, and biological activity testing chemistryworld.com. Challenges in purity assessment can arise from co-elution of compounds during chromatography or the presence of trace impurities that are difficult to detect chemistryworld.com.
Optimizing chromatographic conditions, such as selecting the appropriate stationary phase, mobile phase composition, and elution gradient, is essential but can be time-consuming and complex grinnell.edunih.gov. The scale of isolation also poses challenges; while analytical methods work with small quantities, preparative isolation requires handling larger sample loads without sacrificing resolution rotachrom.comchemistryworld.com. Overloading the chromatographic column can lead to band broadening and poor separation chemistryworld.com.
Furthermore, the natural abundance of this compound in the plant source can be relatively low, requiring the processing of significant amounts of plant material to obtain sufficient quantities of the pure compound gp-tcm.org. The variability in the chemical composition of plant extracts due to factors like geographical location, growing conditions, and harvesting time can also impact the isolation process and the yield of this compound.
Ensuring the identity and assessing the purity of isolated this compound typically involves a combination of analytical techniques, including high-resolution liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy grinnell.edunih.govchemistryworld.com. These techniques help to confirm the molecular formula and structure of this compound and to detect and quantify any remaining impurities grinnell.educhemistryworld.com.
Structural Elucidation of Decussine
Spectroscopic Techniques for Decussine Structure Determination
NMR spectroscopy is a powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. weebly.commdpi.com The application of different NMR experiments allows for the piece-by-piece assembly of the molecular structure.
Mass Spectrometry (MS) in this compound Characterization
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis utdallas.eduunm.edu. Different ionization techniques and mass analyzers provide varying levels of information.
Electron Ionization Mass Spectrometry (EI-MS) is a common technique where molecules are bombarded with high-energy electrons, causing ionization and often extensive fragmentation creative-proteomics.comnih.gov. The resulting fragment ions produce a characteristic pattern in the mass spectrum that can be used to deduce structural information creative-proteomics.comspectroscopyonline.comaaup.edu. By analyzing the m/z values and relative abundances of the fragment ions, it is possible to propose fragmentation pathways and identify structural subunits within the molecule creative-proteomics.comaaup.edulabrulez.com. The molecular ion peak, representing the intact molecule minus an electron, provides the molecular weight creative-proteomics.com. While EI-MS is a standard technique in structural elucidation creative-proteomics.comnih.gov, specific details regarding the EI-MS fragmentation pattern of this compound were not found in the provided search results. However, general principles of EI-MS fragmentation analysis, such as identifying the molecular ion and analyzing fragment ions to infer structural features, would be applicable to this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique coupled with a high-resolution mass analyzer that provides accurate (exact) mass measurements of ions unm.edunih.govub.edubioanalysis-zone.com. ESI typically produces protonated or deprotonated molecular ions, or adducts, with minimal fragmentation, which is advantageous for determining the molecular weight ub.eduucdavis.edu. The high mass accuracy of HR-ESI-MS allows for the determination of the elemental composition of the molecule or fragment ions nih.govbioanalysis-zone.com. For this compound (C₂₀H₁₉N₃), HR-ESI-MS would be crucial for confirming its molecular formula by comparing the experimentally determined exact mass with the calculated monoisotopic mass uni.lunih.gov. Predicted Collision Cross Section (CCS) values for this compound adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been reported, which can be used in conjunction with HR-ESI-MS data for further characterization uni.lu.
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 302.16518 | 174.6 |
| [M+Na]⁺ | 324.14712 | 185.9 |
| [M-H]⁻ | 300.15062 | 179.6 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry thermofisher.com. This technique is widely used for the analysis of complex mixtures, allowing for the separation of components before they enter the mass spectrometer thermofisher.com. LC-MS is particularly valuable for assessing the purity of a compound and identifying impurities present in a sample waters.comnih.govpaperlesslabacademy.com. By monitoring the mass-to-charge ratios of eluting compounds, LC-MS can confirm the presence of the target molecule and detect other components based on their unique masses thermofisher.com. LC-MS workflows can include automated data processing for intact mass confirmation and purity analysis waters.com. While LC-MS is a standard method for purity and mixture analysis nih.govpaperlesslabacademy.com, specific applications of LC-MS for the purity and mixture analysis of this compound were not detailed in the provided search results. However, LC-MS would be a suitable technique to assess the purity of this compound samples and identify any co-eluting impurities.
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
X-ray Crystallography is a technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid caltech.edu. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, allowing for the determination of the molecular structure, including bond lengths, bond angles, and conformation caltech.edu. For chiral molecules, X-ray crystallography, particularly using anomalous dispersion, can be used to determine the absolute stereochemistry thieme-connect.delibretexts.orgd-nb.info. This is crucial for compounds with defined stereocenters, as it establishes the correct spatial arrangement of substituents libretexts.org. X-ray crystallography has been used in the structural elucidation of various natural products and synthetic compounds, including for determining absolute configuration d-nb.inforesearchgate.net. While the search results mention the use of X-ray crystallography in structural studies, including for compounds like this compound researchgate.net, specific details of the X-ray crystal structure of this compound, such as its absolute stereochemistry or detailed conformation as revealed by this technique, were not extensively provided. However, the mention of this compound in the context of X-ray crystallography for absolute configuration suggests this technique has been applied to the compound researchgate.net.
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational Spectroscopy, such as Infrared (IR) spectroscopy, is a technique that probes the vibrational modes of molecules utdallas.edutanta.edu.eglibretexts.org. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are characteristic of the functional groups present in the molecule tanta.edu.eglibretexts.orglibretexts.org. The IR spectrum, a plot of absorbance or transmittance versus wavenumber, displays peaks corresponding to these vibrational frequencies utdallas.edutanta.edu.eg. By analyzing the positions and intensities of these peaks, functional groups such as hydroxyl (O-H), carbonyl (C=O), amine (N-H), and carbon-carbon double or triple bonds can be identified utdallas.edulibretexts.orglibretexts.org. The IR spectrum can serve as a molecular fingerprint, useful for identifying known compounds by comparison with reference spectra libretexts.org. While the search results describe the general principles and applications of IR spectroscopy for functional group identification utdallas.edutanta.edu.eglibretexts.orglibretexts.orgchemrxiv.org, specific IR spectral data or analysis for this compound were not provided. However, IR spectroscopy would be a valuable tool to confirm the presence of characteristic functional groups within the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. ijnrd.orgamazonaws.comlibretexts.org This technique is particularly useful for identifying the presence of chromophores, which are structural components of molecules that absorb light at specific wavelengths. digimat.inslideshare.net The absorption of UV or visible light by a sample is associated with electronic transitions within the molecule, where electrons move from lower energy orbitals to higher energy excited states. amazonaws.com
Integrated Spectroscopic Approaches for Comprehensive Structural Analysis
Comprehensive structural analysis of complex organic molecules like this compound typically involves the integration of data from multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly used in combination to provide complementary information about the molecule's structure. nih.govphdcentre.comorgchemboulder.com
NMR Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. phdcentre.com Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the identification of different types of protons and carbons and their neighboring environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial through-bond and through-space correlation information, which helps in piecing together the molecular structure. github.io
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. phdcentre.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the elemental composition and the presence of specific substructures can be determined. phdcentre.com High-resolution MS can provide the exact molecular formula. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavelengths. phdcentre.comorgchemboulder.com Different functional groups vibrate at characteristic frequencies, resulting in distinctive absorption bands in the IR spectrum. Analysis of these bands helps in identifying the presence of groups such as N-H, C=C, C-N, etc., within the this compound structure.
Computer-Assisted Structure Elucidation (CASE) for this compound and Related Alkaloids
Computer-Assisted Structure Elucidation (CASE) systems are powerful software tools used to determine chemical structures based on spectroscopic data, primarily NMR data. x-mol.netacdlabs.com These systems utilize algorithms to generate possible molecular structures that are consistent with the experimental spectroscopic data provided (e.g., 1D and 2D NMR data, molecular formula from MS). github.ioresearchgate.net
CASE systems have significantly advanced the field of structure elucidation, particularly for complex molecules and natural products such as alkaloids. x-mol.netresearchgate.net They can process large amounts of spectroscopic data and propose potential structures, which can then be further validated by comparing predicted spectroscopic parameters with experimental values. researchgate.net
For this compound and related alkaloids, CASE approaches can be invaluable in handling the complexity of their structures. By inputting the molecular formula (C₂₀H₁₉N₃ for this compound) uni.lunih.gov and the assigned NMR correlations, a CASE program can generate a list of possible isomeric structures. The software evaluates the consistency of each proposed structure with the experimental data, helping to narrow down the possibilities and identify the correct structure. github.ioresearchgate.net
Modern CASE systems can incorporate data from various NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and even predict spectroscopic properties using quantum chemical calculations to aid in the validation process. x-mol.netresearchgate.net This integration of computational methods with experimental data enhances the accuracy and efficiency of structure elucidation. CASE has been successfully applied to the identification and revision of structures of numerous natural products, including alkaloids. x-mol.netresearchgate.net
Data Tables
| Spectroscopic Method | Type of Information Provided | Key Data Points |
| UV-Vis Spectroscopy | Presence of chromophores, electronic transitions | λmax, Absorbance intensity |
| ¹H NMR Spectroscopy | Types and environments of protons, connectivity via couplings | Chemical shift (δ), Multiplicity, Integration, Coupling constants (J) |
| ¹³C NMR Spectroscopy | Types and environments of carbon atoms | Chemical shift (δ) |
| 2D NMR Spectroscopy | Through-bond (COSY, HSQC) and through-space (NOESY) correlations | Cross-peaks indicating connectivity or spatial proximity |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Molecular ion peak (m/z), Fragment ion peaks (m/z), Isotopic pattern |
| IR Spectroscopy | Presence of functional groups | Absorption bands (wavenumbers, cm⁻¹) corresponding to specific vibrations |
Biosynthesis of Decussine
Proposed Biosynthetic Pathway of Decussine
The proposed pathway for this compound is built upon the foundational steps of MIA biosynthesis, originating from primary metabolism and converging on the key intermediate, strictosidine. From this central precursor, a cascade of enzymatic transformations leads to the formation of the characteristic scaffold of Strychnos alkaloids, including this compound.
Like all of the nearly 3,000 known MIAs, the biosynthesis of this compound begins with two primary building blocks: tryptamine and secologanin nih.govrsc.org.
Tryptamine is an indoleamine derived from the aromatic amino acid tryptophan. The conversion is a direct decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal phosphate-dependent enzyme rsc.org. This reaction serves as a critical link between primary amino acid metabolism and the vast array of secondary metabolite pathways that produce indole (B1671886) alkaloids.
Secologanin is a secoiridoid monoterpene glucoside. Its own biosynthesis is a multi-step process that starts from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway in plastids mpg.de. The pathway to secologanin involves a series of oxidations and rearrangements catalyzed by enzymes including geraniol 10-hydroxylase (G10H) and secologanin synthase (SLS), both of which are cytochrome P450 enzymes biocyclopedia.com.
The crucial first committed step in the biosynthesis of all MIAs is the condensation of tryptamine and secologanin rsc.org. This Pictet-Spengler reaction is catalyzed by the enzyme strictosidine synthase (STR) , which stereoselectively yields 3α(S)-strictosidine rsc.orgbiocyclopedia.com. Strictosidine is the universal precursor from which all other MIAs, including the entire family of Strychnos alkaloids, are derived nih.govresearchgate.net.
Following the formation of strictosidine, the pathway diverges into various branches leading to different structural classes of alkaloids. The formation of the Strychnos scaffold, from which this compound is derived, involves a series of complex and elegant molecular rearrangements.
The initial step after strictosidine synthesis is its deglycosylation by the enzyme strictosidine β-glucosidase (SGD) , which releases the unstable strictosidine aglycone researchgate.net. This aglycone is then enzymatically converted to geissoschizine, a key intermediate in the recently elucidated strychnine (B123637) pathway mpg.dempg.de.
From geissoschizine, the pathway toward the core Strychnos skeleton is hypothesized to proceed through intermediates like preakuammicine nih.govresearchgate.net. The formation of preakuammicine from strictosidine involves profound skeletal rearrangements, the enzymatic basis of which has been a long-standing puzzle. Recent studies on related alkaloids have shown that this transformation can be accomplished by the concerted action of an alcohol dehydrogenase and a cytochrome P450, which together convert the strictosidine aglycone into the Strychnos alkaloid scaffold nih.gov.
The specific hypothetical mechanism for this compound formation from a preakuammicine-like intermediate would involve further oxidative steps and rearrangements to form its unique pentacyclic structure. Based on the known chemistry of related alkaloids like strychnine and diaboline, this would likely involve intramolecular cyclizations and the formation of new carbon-carbon and carbon-nitrogen bonds, catalyzed by specific oxidases and reductases that tailor the molecular scaffold mpg.deresearchgate.net.
In natural product chemistry, it is crucial to consider whether an isolated compound is a genuine metabolite of the organism or an artefact formed during the extraction and purification process. Artefacts can arise from reactions with solvents, changes in pH, or degradation of unstable precursors.
While there are no specific studies found that explicitly investigate this compound as a potential artefact, the possibility exists, particularly given the reactivity of certain indole alkaloid precursors. For example, studies on the mushroom Cortinarius infractus demonstrated that the indole alkaloids infractine and 6-hydroxyinfractine were not naturally present in the fungus but were artefacts formed during extraction with methanol nih.gov. The actual native compound was found to be their precursor, β-carboline-1-propionic acid, which reacted with the solvent to form the isolated products nih.gov.
A similar mechanism could be plausible for certain Strychnos alkaloids if they possess reactive functional groups that could interact with extraction solvents like methanol or ethanol. Unstable intermediates, such as iminium species that are common in alkaloid biosynthesis, could be trapped by solvent molecules, leading to the formation of a structure not naturally present in the plant tissue. Therefore, while this compound is generally considered a genuine natural product, definitive confirmation requires careful isolation protocols using a variety of solvents and conditions to ensure the compound is consistently present and not a product of chemical transformation during workup.
Enzymatic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a series of specialized enzymes that catalyze highly specific and complex chemical reactions. Although the enzymes directly responsible for the final steps of this compound synthesis have not been individually characterized, their identities can be inferred from the types of reactions required and from homologous pathways in related species.
The enzymes involved in the biosynthesis of Strychnos alkaloids belong to well-known families of proteins commonly involved in plant-specialized metabolism nih.gov. Based on the elucidation of the strychnine pathway, the putative enzymes for this compound biosynthesis would include:
Strictosidine Synthase (STR) and Strictosidine β-Glucosidase (SGD) : These are the universal gateway enzymes for all MIA biosynthesis, initiating the pathway by forming and then activating the central precursor, strictosidine biocyclopedia.comresearchgate.net.
Alcohol Dehydrogenases : Enzymes from this family, specifically from the medium-chain dehydrogenase/reductase (MDR) superfamily, are involved in the reduction and oxidation steps that modify the alkaloid scaffold. An MDR is known to be involved in the conversion of the strictosidine aglycone to downstream intermediates nih.gov.
Cytochrome P450 Monooxygenases (CYP450s) : This is a large and versatile family of enzymes responsible for a wide range of oxidative transformations in natural product biosynthesis, including hydroxylations, epoxidations, and C-C bond formations that are essential for building the complex polycyclic architecture of Strychnos alkaloids nih.govnih.gov. The conversion of geissoschizine and subsequent intermediates in the strychnine pathway relies heavily on CYP450s mpg.de. It is highly probable that specific CYP450s are responsible for the key oxidative cyclizations that form the this compound skeleton.
α/β Hydrolase Superfamily Enzymes : An enzyme from this family was recently identified as a key player in the strychnine pathway, suggesting that members of this diverse superfamily may also be involved in tailoring the intermediates of this compound biosynthesis mpg.de.
The identification of these putative enzymes relies on a combination of transcriptomic analysis of Strychnos species, gene sequencing, and functional characterization through heterologous expression in hosts like Nicotiana benthamiana or yeast mpg.de.
The production of this compound, like other plant secondary metabolites, is tightly regulated at multiple levels to ensure it occurs in the correct tissue, at the appropriate developmental stage, and in response to environmental cues such as herbivory or pathogen attack. This regulation involves controlling both the amount and the activity of the biosynthetic enzymes.
Gene Expression Regulation : The synthesis of biosynthetic enzymes is controlled at the genetic level. The genes encoding the pathway enzymes are often organized into co-regulated clusters that are activated by specific transcription factors. These transcription factors can, in turn, be activated by signaling molecules like the plant hormone jasmonate, a well-known elicitor of MIA biosynthesis. This ensures that all the necessary enzymes for the pathway are produced in a coordinated manner when the plant needs to synthesize the alkaloids.
Enzyme Activity Regulation : Beyond gene expression, the activity of the enzymes themselves can be regulated. This includes:
Subcellular Localization : Biosynthetic enzymes are often localized to specific compartments within the cell (e.g., cytosol, vacuole, endoplasmic reticulum) rsc.org. This compartmentalization separates intermediates and prevents unwanted side reactions, controlling the metabolic flux through the pathway.
Feedback Inhibition : In many biosynthetic pathways, the final product can inhibit the activity of an early enzyme in the pathway. This is a common and efficient mechanism to prevent the over-accumulation of a compound by shutting down its own synthesis when its concentration becomes sufficiently high.
While the specific transcription factors and regulatory mechanisms controlling the this compound pathway have yet to be identified, the general principles of MIA regulation observed in model plants like Catharanthus roseus are expected to apply.
Metabolomic and Proteomic Investigations of this compound Biosynthesis
Detailed metabolomic and proteomic investigations specifically targeting the biosynthesis of this compound are not extensively documented in publicly accessible scientific literature. However, the general approach for such investigations provides a framework for how the biosynthesis of this complex alkaloid could be elucidated.
Metabolomics studies would involve the comprehensive analysis of all small-molecule metabolites within Strychnos decussata cells, tissues, or in vitro cultures under various conditions. By comparing the metabolic profiles of high-producing and low-producing strains or tissues, researchers could identify potential precursors and intermediates in the this compound biosynthetic pathway. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are central to these untargeted analyses, allowing for the quantification of a wide array of low-molecular-weight compounds.
Complementing this, proteomics would focus on identifying and quantifying the entire set of proteins expressed by the plant. This approach can reveal the enzymes involved in the biosynthetic pathway. By correlating the expression levels of specific enzymes with the production of this compound and its intermediates, candidate genes responsible for catalyzing the necessary biochemical reactions can be identified. Integrated analysis of both metabolomic and proteomic data allows for the construction of detailed metabolic networks, offering a holistic view of the biosynthetic process and highlighting potential targets for metabolic engineering.
Biotechnological Approaches for this compound Production via Plant Cell Culture
The production of complex secondary metabolites like this compound through traditional chemical synthesis is often economically unfeasible. Plant cell culture technology presents a promising and sustainable alternative for the large-scale production of such high-value compounds. This in vitro method allows for a controlled environment, independent of geographical and climatic constraints, ensuring a consistent and reliable supply. Establishing cell suspension or hairy root cultures of Strychnos decussata would be the foundational step. Subsequent optimization of culture conditions, including media composition, pH, and temperature, is crucial for enhancing biomass accumulation and this compound yield.
Elicitation Strategies for Enhanced this compound Biosynthesis in vitro
Elicitation is a highly effective biotechnological strategy to boost the production of secondary metabolites in plant cell cultures. nih.govresearchgate.net This technique involves the application of specific agents, known as elicitors, to the culture medium, which trigger a defense response in the plant cells, often leading to a significant increase in the synthesis of target compounds. irispublishers.comresearchgate.net Elicitors can be broadly categorized as biotic (of biological origin) or abiotic (of non-biological origin). nih.govirispublishers.com
For this compound production, a systematic approach to screening various elicitors would be necessary to identify the most effective ones.
Table 1: Potential Elicitation Strategies for this compound Production
| Elicitor Type | Examples | Potential Effect on Biosynthesis |
|---|---|---|
| Biotic | Fungal extracts, Yeast extract, Chitosan | Stimulate defense-related pathways that may share precursors or regulators with this compound biosynthesis. |
| Abiotic (Hormonal) | Methyl Jasmonate (MeJA), Salicylic Acid (SA) | Act as signaling molecules that upregulate the expression of biosynthetic genes. |
| Abiotic (Chemical) | Heavy metal salts (e.g., vanadyl sulphate) | Induce stress responses that can lead to enhanced secondary metabolite accumulation. |
| Abiotic (Physical) | UV radiation, Osmotic stress | Trigger physiological stress, diverting primary metabolites towards secondary metabolite production. |
The effectiveness of elicitation depends on several factors, including the specific elicitor used, its concentration, the timing of its application, and the duration of exposure. Optimization of these parameters is critical for maximizing the yield of this compound in Strychnos decussata cell cultures.
Metabolic Engineering Strategies for Optimized Production
Metabolic engineering involves the targeted modification of cellular genetic and regulatory processes to enhance the production of a desired compound. lbl.gov This strategy offers a powerful approach to overcome rate-limiting steps and redirect metabolic flux towards this compound biosynthesis.
Key metabolic engineering strategies that could be applied include:
Overexpression of Key Biosynthetic Genes: Once the genes encoding the rate-limiting enzymes in the this compound pathway are identified (e.g., through proteomic analysis), their overexpression can significantly increase product yield.
Downregulation of Competing Pathways: By using techniques like RNA interference (RNAi) or CRISPR-Cas9, genes involved in pathways that compete for the same precursors can be silenced. This redirects the flow of metabolites towards the this compound pathway.
Transcription Factor Engineering: Modulating the expression of transcription factors that regulate the entire biosynthetic pathway can simultaneously upregulate multiple pathway genes, leading to a coordinated increase in production.
These strategies, often used in combination, can lead to the development of highly productive cell lines, transforming plant cell culture into a viable commercial platform for this compound production.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl Jasmonate |
| Salicylic Acid |
| Vanadyl Sulphate |
Chemical Synthesis and Derivatization of Decussine
Total Synthesis Strategies for Decussine and its Enantiomers
Total synthesis of this compound involves the de novo construction of its complex polycyclic scaffold. Strategies often focus on the efficient assembly of the indole (B1671886) and pyridine (B92270) moieties and the subsequent formation of the bridging rings. The synthesis of specific enantiomers requires careful control of stereochemistry throughout the reaction sequence.
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a crucial step in planning the total synthesis of a complex molecule like this compound. It involves dissecting the target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections. lumenlearning.comegrassbcollege.ac.injournalspress.comleah4sci.com For this compound, a retrosynthetic approach would consider disconnections that simplify the pentacyclic system, potentially breaking down the azepino or pyridine rings or cleaving bonds within the indole core. This process helps identify key intermediates and potential bond-forming reactions in the forward synthesis. egrassbcollege.ac.in
Key Synthetic Intermediates and Reaction Sequences
Synthetic routes to this compound typically involve the construction of the indole and pyridine fragments, followed by cyclization reactions to form the remaining rings. Key synthetic intermediates might include substituted indoles, pyridine derivatives, and compounds containing the necessary carbon and nitrogen atoms in the correct oxidation states and positions for cyclization. Reaction sequences often employ established methodologies for indole alkaloid synthesis, such as Pictet-Spengler reactions, Dieckmann condensations, or metal-catalyzed coupling reactions, tailored to the specific requirements of the this compound scaffold.
Stereoselective and Asymmetric Synthesis Approaches
Given that this compound possesses chiral centers, the development of stereoselective and asymmetric synthesis approaches is essential for obtaining specific enantiomers. du.ac.inslideshare.netslideshare.net Stereoselective synthesis aims to favor the formation of one stereoisomer over others, while asymmetric synthesis specifically targets the production of a single enantiomer from achiral or prochiral precursors. du.ac.inslideshare.net Strategies may involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis to control the stereochemical outcome of key bond-forming steps. slideshare.netslideshare.netkth.sewikipedia.org Diastereoselective reactions, influenced by existing chiral centers, can also be employed. du.ac.inslideshare.net
Biomimetic Synthesis Considerations
Biomimetic synthesis attempts to mimic proposed biological pathways for the formation of natural products. researchgate.netrsc.org While the precise biosynthesis of this compound in plants may involve complex enzymatic processes, biomimetic approaches can offer insights into potential chemical transformations and serve as inspiration for synthetic strategies. whiterose.ac.ukrsc.org For example, if this compound is hypothesized to arise from a precursor like mostueine through oxidation, a biomimetic synthesis might explore chemical methods to achieve this transformation in vitro. cdnsciencepub.com Early investigations suggested that this compound might be formed from an indole derivative during acid/base extraction processes, with ammonia (B1221849) potentially acting as a nitrogen source, hinting at possible biomimetic pathways involving such conditions. whiterose.ac.uk
Synthetic Routes to this compound Analogues and Related Structures
The synthesis of this compound analogues and related structures is valuable for exploring structure-activity relationships and developing new chemical entities. This often involves modifying existing synthetic routes to introduce different substituents or alter the ring system while retaining core structural features.
Exploration of Shared Synthetic Pathways with Other Indole Alkaloids (e.g., Mostueine, Akagerine, Kribine, Normalindine)
This compound shares a structural relationship with other indole alkaloids, particularly those found in the Strychnos genus, such as mostueine, akagerine, kribine, and normalindine. slideshare.netrsc.orgcdnsciencepub.commdpi-res.comnih.govwikipedia.orgresearchgate.net Mostueine, for instance, is structurally similar to this compound, differing primarily by the presence of a double bond in this compound that is saturated in mostueine. cdnsciencepub.com This close relationship suggests potential shared synthetic pathways or the possibility of converting one alkaloid into another. cdnsciencepub.com Synthetic strategies developed for one of these alkaloids may be adaptable for the synthesis of others, allowing for the exploration of this class of natural products. Normalindine is another related alkaloid, and its synthesis has been reported, potentially offering insights applicable to this compound synthesis. researchgate.netchegg.comchegg.com The exploration of shared synthetic methodologies can lead to more efficient and convergent routes to access this family of complex indole alkaloids.
Derivatization of this compound for Structural Modification
While specific details on the derivatization of this compound itself for structural modification are not extensively detailed in the provided search results, the concept of derivatization is a common strategy in natural product chemistry to explore structure-activity relationships or to improve properties. One search result mentions derivatization methods in the context of antiplasmodial activity of Strychnos alkaloids, including dimerization and linkage to other moieties to enhance activity researchgate.net. Another mentions modification through a diastereoselective conjugate addition protocol in the context of cyclization studies of tryptophanol derivatives, which are related to the indole core found in this compound researchgate.net. These examples highlight that structural modifications of indole alkaloids are pursued, and similar strategies could be applicable to this compound.
Novel Synthetic Methodologies Applicable to this compound Synthesis
The synthesis of complex indole alkaloids like this compound often employs novel and efficient synthetic methodologies to construct their intricate ring systems and establish stereochemistry.
Mannich-Type Cyclizations
Mannich-type reactions are fundamental in organic chemistry for forming β-amino carbonyl compounds and are widely used in the synthesis of complex molecules, including alkaloids. numberanalytics.comwikipedia.orgbyjus.com The reaction typically involves the condensation of an amine (or ammonia), a carbonyl compound (like formaldehyde), and a nucleophile, often a compound with an acidic alpha-proton adjacent to a carbonyl. numberanalytics.comwikipedia.orgbyjus.com The mechanism involves the formation of an iminium ion, which is then attacked by the nucleophile. wikipedia.orgbyjus.com
In the context of alkaloid synthesis, Mannich-type cyclizations are powerful tools for constructing nitrogen-containing rings. One search result mentions a new Mannich-type cyclization employed in the total synthesis of indolizidine alkaloids, which share some structural features with this compound, to construct a key indole-fused azabicyclo[3.3.1]nonane intermediate. researchgate.net Another study on the synthesis of gelsemine, a complex tricyclic amine, highlights the use of Mannich cyclization of cis-hydroisoquinolones to assemble its azatricyclo[4.4.0.02,8]decane unit. nih.gov While these examples are not directly on this compound synthesis, they illustrate the applicability of Mannich-type cyclizations in constructing the types of complex nitrogen-containing polycycles found in this compound. Indole is noted as a particularly active substrate for Mannich reactions, yielding gramine (B1672134) derivatives. wikipedia.org
Metal-Mediated Coupling Reactions (e.g., SmI₂, Pd-catalyzed)
Metal-mediated coupling reactions, particularly those involving samarium diiodide (SmI₂) and palladium catalysts, are valuable methods for forming carbon-carbon bonds and constructing complex molecular architectures relevant to alkaloid synthesis.
Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful and selective one-electron reducing agent widely used in organic synthesis. nih.govorganic-chemistry.orgmdpi.comresearchgate.net It is effective in various radical and ionic coupling reactions, including Barbier, Reformatsky, and pinacol (B44631) couplings, as well as reductive cyclizations. nih.govmdpi.com SmI₂-mediated carbonyl-alkene couplings are particularly useful for forming small carbocyclic rings with high diastereocontrol. researchgate.net In the synthesis of natural products, SmI₂ has been employed in key steps, such as the formation of cyclic ethers and intramolecular cross-coupling reactions. nih.govmdpi.com One search result mentions a SmI₂-mediated coupling used to fuse an aza-bridged E-ring in the synthesis of indolizidine alkaloids, demonstrating its utility in constructing complex ring systems found in structures related to this compound. researchgate.net
Palladium-catalyzed coupling reactions, such as Sonogashira coupling and carbonylative lactonization, are also significant in the synthesis of complex organic molecules. researchgate.net These reactions are known for their ability to form carbon-carbon bonds under relatively mild conditions and are applicable to the construction of heterocyclic systems. A Pd-catalyzed carbonylative lactonization was used in the divergent synthesis of indolizidine alkaloids, showcasing the role of palladium catalysis in assembling structural features that could be relevant to this compound synthesis. researchgate.net
Organocatalytic and Asymmetric Approaches
Organocatalysis, which utilizes small organic molecules to accelerate reactions and induce stereochemical control, has become a significant tool in asymmetric synthesis. nih.govbeilstein-journals.org This approach offers advantages such as being metal-free and often compatible with "Green Chemistry" principles. nih.govbeilstein-journals.org Asymmetric organocatalysis is widely applied in the synthesis of enantiopure molecules, including those with pharmaceutical relevance. nih.govresearchgate.netorganic-chemistry.org
While direct examples of organocatalytic or asymmetric approaches specifically applied to this compound synthesis are not explicitly detailed in the provided results, the methodologies are highly relevant to the synthesis of complex chiral alkaloids. Organocatalytic asymmetric reactions, such as asymmetric Michael additions and cycloadditions involving indole derivatives, have been developed to construct chiral nitrogen-containing heterocycles. beilstein-journals.orgmdpi.com For instance, organocatalytic asymmetric [2+4] cycloadditions of 3-vinylindoles have been used to synthesize indole-containing chroman derivatives with high yields and stereoselectivities. mdpi.com The development of chiral organocatalysts allows for the induction of asymmetry in reactions forming new stereocenters, which is crucial for the synthesis of enantiomerically pure natural products like this compound, which exists in an optically active form. nih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 156336 |
| Mostueine | Not found (mentioned as 3,14-dihydrothis compound) |
| Decursivine | Not found (mentioned as related to this compound) |
| Serotobenine | Not found (mentioned as related to decursivine) |
| 5-Hydroxytryptophan | 125960 |
| Cinnamamide | 7960 |
| SmI₂ | 83531 |
| Palladium | 23911 |
| Formaldehyde | 1167 |
| Ammonia | 223 |
| Indole | 798 |
Data Tables
Based on the provided search results, detailed quantitative data suitable for interactive data tables across all requested sections is limited. However, some specific examples of yields and selectivities from related synthetic methodologies can be presented in a static table format.
| Synthetic Method Applied to Related Structures | Substrate | Product | Yield | Stereoselectivity (e.g., ee, dr) | Source |
| Mannich-type cyclization nih.gov | cis-hydroisoquinolone precursor | Azatricyclo[4.4.0.02,8]decanone unit | 16% overall (over 12 steps) | Not specified for this step | nih.gov |
| SmI₂-mediated coupling researchgate.net | Precursor leading to aza-bridged E-ring | Aza-bridged E-ring in indolizidine alkaloids | Not specified | Not specified | researchgate.net |
| Pd-catalyzed carbonylative lactonization researchgate.net | Precursor leading to lactone moiety | Lactone moiety in indolizidine alkaloids | Not specified | Not specified | researchgate.net |
| Organocatalytic asymmetric [2+4] cycloaddition mdpi.com | 3-vinylindoles + ortho-quinone methides | Indole-containing chroman derivatives | Up to 98% | Up to 93:7 dr, up to 98% ee | mdpi.com |
| Asymmetric α-allylation (Organocatalytic) organic-chemistry.org | α-branched aldehydes + alkyl halides | α-allylated or -propargylated aldehydes | Up to 87% | Up to 96% ee | organic-chemistry.org |
Mechanisms of Decussine Biological Activity
Investigations into Decussine's Muscle-Relaxant Action
This compound has demonstrated notable muscle-relaxant properties, prompting research into the nature of this activity through various experimental models.
Studies have assessed the muscle-relaxant effects of this compound using both in vitro and in vivo approaches. In vitro experiments utilizing the rat diaphragm preparation have shown that this compound can reduce the amplitude of contraction elicited by electrical stimulation of the phrenic nerve. scielo.brthieme-connect.com A concentration of 5.1 µg/ml (16 nmole/ml) of this compound was reported to cause a 50% reduction in contraction amplitude in this model. scielo.br In vivo assessments in mice have also indicated that this compound possesses a pronounced muscle-relaxant effect. scielo.brthieme-connect.com A dose of 50 mg/kg in the screen grip test in mice gave a graded response. scielo.br Other this compound-type alkaloids isolated from S. decussata, such as 3,14-dihydrothis compound and 10-hydroxy-3,14-dihydrothis compound, showed weaker muscle relaxant effects compared to this compound. scielo.br
| Model | Assessment | Key Finding | Concentration/Dose | Citation |
|---|---|---|---|---|
| In Vitro (Rat Diaphragm) | Reduction of electrically-induced contraction | 50% reduction in amplitude | 5.1 µg/ml (16 nmole/ml) | scielo.br |
| In Vivo (Mice) | Muscle relaxation (screen grip test) | Graded response | 50 mg/kg | scielo.br |
| In Vivo (Mice) | Pronounced muscle relaxant effect | Observed effect | Not specified | scielo.brthieme-connect.com |
While the non-curare-like nature of this compound's muscle relaxation has been indicated, the specific receptor-level interactions underlying this effect are not fully elucidated in the provided information. Muscle relaxation can occur through various mechanisms, including actions at the neuromuscular junction or effects on the central nervous system or muscle fiber itself. wikipedia.orgcabidigitallibrary.org Further research would be required to pinpoint the precise molecular targets and pathways through which this compound mediates its muscle-relaxant activity.
Antimycobacterial Activity of this compound and Analogues
Beyond its effects on muscle tissue, this compound and related compounds have also been investigated for their activity against mycobacteria, including the causative agent of tuberculosis.
This compound has demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis strains. Specifically, it has shown activity against Mycobacterium tuberculosis H37Rv. researchgate.net A minimum inhibitory concentration (MIC) of 3.1 µg/mL has been reported for this compound against this strain. researchgate.net The plant source of this compound, Strychnos decussata, has also been traditionally used for treating tuberculosis and extracts from its bark have shown antimycobacterial activities against Mycobacterium tuberculosis. researchgate.netresearchgate.net
| Compound | Target Strain | In Vitro Activity | MIC (µg/mL) | Citation |
|---|---|---|---|---|
| This compound | Mycobacterium tuberculosis H37Rv | Inhibitory | 3.1 | researchgate.net |
While the in vitro efficacy of this compound against M. tuberculosis has been reported, detailed information regarding the specific cellular targets and pathways within mycobacteria that are modulated by this compound is limited in the provided search results. Research into antimycobacterial agents often focuses on targets such as the unique cell wall structure, essential metabolic pathways, or protein export systems of mycobacteria. mdpi.comfrontiersin.orgukri.orgekb.egelifesciences.orgplos.orgfrontiersin.org Further studies are needed to fully elucidate how this compound exerts its inhibitory effects on mycobacterial growth at the cellular and molecular levels.
Antifungal Activities of this compound
In addition to its antiplasmodial investigations, this compound has also demonstrated antifungal properties. ffhdj.comresearchgate.netffhdj.com
The mechanisms by which antifungal compounds exert their effects can vary, involving interactions with the fungal cell wall or membrane, inhibition of essential enzymes, or disruption of cellular processes. mdpi.comfrontiersin.orgresearchgate.net For example, some antifungals target the synthesis of ergosterol, a key component of the fungal cell membrane, while others inhibit the synthesis of glucans, which are important for cell wall integrity. frontiersin.orgresearchgate.net Studies on other natural products have revealed mechanisms such as the disruption of cell membrane integrity and leakage of cytoplasmic content mdpi.com, or interactions with specific kinases and associated gene products nih.gov. Although this compound exhibits antifungal activity ffhdj.comresearchgate.netffhdj.com, the specific cellular and molecular mechanisms underlying its action against fungal pathogens are not detailed in the provided search results.
Investigation of this compound's Convulsant Biological Activity
This compound, an indole (B1671886) alkaloid isolated from Strychnos decussata, has been reported to exhibit convulsant activity. researchgate.netffhdj.comffhdj.com This biological effect is a notable characteristic among certain Strychnos alkaloids. researchgate.netffhdj.comffhdj.com Research into this activity involves both in vivo observations and investigations into potential underlying neurochemical mechanisms.
Observed In Vivo Responses
Studies have indicated that Strychnos decussata extracts, containing compounds like this compound, exert convulsant effects in biological systems. researchgate.netffhdj.comffhdj.com While specific detailed in vivo dose-response data for isolated this compound's convulsant activity were not extensively found in the immediate search results, the classification of this compound and related alkaloids from this plant as having convulsant activity is noted. researchgate.netffhdj.comffhdj.com In vivo studies are commonly used to evaluate the spectrum of anticonvulsant or convulsant action of compounds by observing responses in animal models, such as those induced by chemoconvulsants or electroshock. mdpi.comnih.govijper.org
Hypothesized Neurochemical Interactions
The neurochemical interactions underlying this compound's convulsant activity are not explicitly detailed in the provided search snippets. However, convulsant agents often exert their effects by interfering with key neurotransmitter systems in the central nervous system, particularly those involved in regulating neuronal excitability. For instance, some convulsants act by blocking inhibitory neurotransmitters like glycine (B1666218) or gamma-aminobutyric acid (GABA), or by enhancing excitatory neurotransmission. csfarmacie.cz Research into other compounds with anticonvulsant or convulsant properties often involves investigating interactions with GABAergic, glycinergic, and adenosinergic systems, as well as enzymes like GABA-AT and BCAT. csfarmacie.cz Further research would be needed to specifically elucidate the precise neurochemical targets and mechanisms through which this compound exerts its convulsant effects.
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. collaborativedrug.comgardp.orgwikipedia.orgslideshare.net For this compound and its derivatives, SAR studies would aim to correlate specific structural features with observed biological effects, such as convulsant activity or other reported activities like muscle relaxation. uliege.betheferns.info
Correlating Structural Features with Biological Potency and Selectivity
SAR analysis involves systematically altering parts of a molecule and evaluating the resulting changes in biological activity. gardp.orgwikipedia.orgslideshare.net This process helps identify the key functional groups and structural motifs responsible for the observed potency and selectivity towards a particular biological target. While detailed SAR data specifically for this compound's convulsant activity was not found, general SAR principles would apply. collaborativedrug.comgardp.orgwikipedia.orgslideshare.net Understanding the SAR of this compound would involve synthesizing or isolating derivatives with variations in the indole ring system, the attached substituents, and the stereochemistry, and then testing their biological activity.
Comparative Analysis with Related Indole Alkaloids (e.g., Mostueine, Dihydrothis compound)
Comparing the structure and activity of this compound with related indole alkaloids, such as mostueine and dihydrothis compound, is a crucial aspect of SAR studies. Mostueine and dihydrothis compound are structurally similar to this compound and are also found in Strychnos species. theferns.info While this compound has been noted for convulsant activity, some related alkaloids like this compound and rouhamine have been reported to have muscle-relaxant activity. uliege.betheferns.info A comparative analysis of their structures alongside their distinct biological profiles can provide insights into the structural features that differentiate convulsant activity from muscle relaxation or other effects. For example, differences in oxidation state (as suggested by "dihydrothis compound") or specific substituent patterns could be key determinants of activity.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Pharmacophore Modeling)
Computational approaches play an increasingly important role in modern SAR studies. nih.govnih.govekb.eg Techniques such as molecular docking and pharmacophore modeling can help elucidate the potential interactions of this compound and its derivatives with biological targets at a molecular level. nih.govnih.govekb.egajchem-a.comfrontiersin.org
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) to a receptor or enzyme. nih.govnih.govekb.egajchem-a.com By simulating the interaction between the molecule and potential targets involved in neuronal excitability, molecular docking can provide hypotheses about the binding modes and key interactions that contribute to convulsant activity. csfarmacie.cz
Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. ekb.egajchem-a.comfrontiersin.org Developing pharmacophore models based on the structure of this compound and active derivatives can help identify the critical features required for convulsant activity and guide the design of new compounds with modulated activity.
These computational methods, when used in conjunction with experimental data, can significantly accelerate the process of understanding SAR and identifying potential mechanisms of action. nih.govnih.govekb.eg
Advanced Research Methodologies and Future Perspectives
Modern Analytical Techniques for Decussine Research
The structural elucidation and profiling of this compound and related alkaloids rely heavily on advanced spectroscopic and chromatographic techniques. These methods offer high sensitivity and resolution, crucial for analyzing complex biological extracts.
High-Resolution NMR for Complex Mixture Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex natural products like alkaloids. kobv.de It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. nih.gov High-resolution NMR is particularly valuable for analyzing complex mixtures, where it can help to resolve signals from different compounds. manchester.ac.uk
Techniques such as 1D (e.g., 1H, 13C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are routinely used in alkaloid structure elucidation. researchgate.netuwm.edu 1H NMR provides information about the types of protons and their chemical environments, while 13C NMR reveals the carbon skeleton. chemguide.co.uk 2D NMR experiments provide correlation information between nuclei, helping to piece together the molecular structure. uwm.edu
High-resolution NMR can be challenging for complex mixtures due to signal overlap. manchester.ac.uk However, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can help to separate signals based on diffusion coefficients, aiding in the analysis of mixtures. manchester.ac.uk The chemical shift of alkaloid resonances can be sensitive to solvent conditions, such as acidity, which needs to be considered during analysis. researchgate.net
While specific high-resolution NMR data for this compound was not found in the immediate search results, NMR has been extensively used for the structure elucidation of other alkaloids, including those from Strychnos species. researchgate.netresearchgate.net The application of high-resolution NMR, potentially combined with techniques for mixture analysis, is crucial for confirming the structure of isolated this compound and identifying co-occurring compounds in extracts.
Automated Structure Elucidation Software Integration
Automated structure elucidation software plays a significant role in modern natural product research, integrating data from various analytical techniques, particularly NMR and MS, to propose and verify chemical structures. acdlabs.commestrelab.com These software packages utilize algorithms to process spectroscopic data, generate possible structures that fit the data, and rank them based on their consistency with the experimental information. acdlabs.commestrelab.com
These systems can automate steps such as peak picking, spectral processing, and the generation of molecular connectivity diagrams. uwm.eduacdlabs.com They can also integrate information from high-resolution MS to determine molecular formulas. acdlabs.com By correlating data from 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC), the software can infer structural fragments and assemble them into complete molecular structures. uwm.edu
Examples of such software include ACD/Structure Elucidator Suite and Mnova Structure Elucidation Software. acdlabs.commestrelab.com These tools aim to streamline the elucidation workflow, making it more efficient and accessible. mestrelab.com They can be particularly useful for complex structures where manual interpretation of spectra is challenging. acdlabs.com
The integration of automated structure elucidation software with high-resolution NMR and MS data is a powerful approach for confirming the structure of this compound and identifying novel related compounds from complex natural sources.
Chemoinformatic and Computational Chemistry Approaches
Chemoinformatic and computational chemistry techniques complement experimental studies of this compound by providing tools for data analysis, prediction of properties, and the exploration of chemical space.
Database Mining for this compound and Analogues
Chemical databases are essential resources for researchers studying natural products like this compound. These databases contain vast amounts of information on chemical structures, properties, biological activities, and literature references. osdd.neteur.nl Mining these databases allows researchers to find information on this compound, identify known analogues, and explore compounds with similar structural features or reported activities.
Public databases like PubChem are valuable resources, providing access to information on millions of chemical substances and compounds, including their structures, identifiers (like CID 156336 for this compound), and links to related data. osdd.netuni.lunih.govchem960.com Other databases focus specifically on natural products, providing comprehensive information and often linking compounds to their source organisms and reported activities. taylorandfrancis.comdrugpatentwatch.com
Database mining can involve searching by chemical structure, substructure, or identifiers. eur.nl It can also be used to retrieve information on the biological activities reported for this compound and its analogues, which can guide further research. osdd.netdrugpatentwatch.com The increasing number of available chemical databases, both public and commercial, provides researchers with powerful tools for exploring the chemical landscape around this compound. eur.nl
Table 2: Examples of Chemical Databases Useful for Natural Product Research
| Database | Description | Relevance to this compound Research |
| PubChem | Database of chemical molecules and their biological activities. | Provides structural information, identifiers, and links to related data for this compound. osdd.netuni.lunih.govchem960.com |
| Dictionary of Natural Products (part of CHEMnetBASE) | Comprehensive structure database of natural products. | Useful for identifying known natural analogues of this compound and their sources. taylorandfrancis.com |
| ZINC | Database of commercially available compounds for virtual screening. | Can be used to find commercially available analogues or related structures for further study. osdd.netdrugpatentwatch.com |
| ChEMBL | Database of bioactive drug-like molecules with associated targets and bioactivities. | May contain information on the biological activities of this compound or its analogues. osdd.net |
(Note: In an interactive table, users could potentially click on database names for more information or links.)
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity or other properties. youtube.comyoutube.com By developing QSAR models for this compound and its analogues, researchers can predict the properties or activities of new, untested compounds based on their structural features.
QSAR model development typically involves calculating molecular descriptors (numerical representations of chemical structure), selecting relevant descriptors, and building a statistical model (e.g., using multiple linear regression) that correlates the descriptors with the observed activity or property. youtube.comnih.govfrontiersin.org These models can be used to virtually screen libraries of compounds to identify potential candidates with desired properties, guiding the synthesis and testing of new analogues. youtube.comyoutube.com
Recent advancements in QSAR modeling include the use of deep learning techniques, which can build models directly from chemical structures without the need for pre-calculated descriptors. frontiersin.org QSAR models can provide insights into the structural features that are important for the observed activity, aiding in the rational design of new compounds. youtube.com
While specific QSAR models for this compound were not found in the search results, QSAR is a widely applied technique in natural product research and drug discovery. drugpatentwatch.comnih.gov Applying QSAR to a dataset of this compound and its analogues could help to understand the structural requirements for its biological activities and identify promising new compounds for synthesis and testing.
In Silico Screening for Novel Biological Targets
Advancements in Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathways of complex natural products is crucial for sustainable production and for generating structural analogs with potentially improved properties.
Isotopic labeling is a powerful technique used to trace the incorporation of labeled precursors into metabolic products, thereby helping to elucidate the steps and intermediates involved in biosynthetic pathways. By using stable isotopes such as ¹³C, ¹⁵N, ²H, or ¹⁸O, researchers can track the fate of specific atoms from a precursor molecule as it is transformed into the final natural product. chempep.combeilstein-journals.org This method has a long history in biosynthesis research and continues to provide valuable insights into complex pathways. nih.govplos.org While isotopic labeling has been successfully applied to study the biosynthesis of various natural products, including terpenes and indole (B1671886) auxins in plants, specific studies detailing the use of isotopic labeling to elucidate the biosynthetic pathway of this compound were not found in the provided search results. nih.govffhdj.com Applying this technique to Strychnos decussata and providing isotopically labeled precursors relevant to indole alkaloid biosynthesis could help map the enzymatic steps and intermediates leading to this compound.
Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the study of plant biosynthesis by enabling targeted modifications of genes involved in metabolic pathways. researchgate.netresearchgate.netffhdj.com This technology allows for precise alterations in the plant genome, such as knocking out genes encoding specific enzymes, which can help identify the function of these genes in the production of secondary metabolites. CRISPR-Cas9 has been successfully used to manipulate alkaloid biosynthesis in other medicinal plants, demonstrating its potential in this area. While CRISPR-Cas9 holds significant promise for dissecting the biosynthetic pathways of plant natural products, published research on its direct application in Strychnos decussata specifically targeting the genes involved in this compound biosynthesis was not identified in the search results. Future studies could employ CRISPR-Cas9 to investigate the genes hypothesized to be involved in this compound production, potentially leading to a better understanding of the pathway and the possibility of metabolic engineering.
Future Directions in this compound Academic Research
The current understanding of this compound provides a foundation for future research to explore its full potential.
This compound is known for its pronounced muscle relaxant effect, observed both in vitro and in vivo, demonstrating a strong action on the neuromuscular junction. scielo.br This effect has been compared to that of tubocurarine. scielo.br While this activity is well-documented, Strychnos decussata extracts and other alkaloids from the plant have shown a range of other biological activities, including antifungal, antimycobacterial, antiplasmodial, and convulsant effects. Future research could focus on comprehensively screening this compound for a wider spectrum of biological activities beyond muscle relaxation, potentially uncovering novel therapeutic applications. Furthermore, detailed studies into the molecular mechanisms underlying its known muscle relaxant effect, as well as any newly discovered activities, are essential to fully understand how this compound interacts with biological systems at a molecular level.
Chemical ecology investigates the role of chemical compounds in mediating interactions between organisms and their environment. ffhdj.com Plants produce a vast array of secondary metabolites, many of which play crucial roles in defense against herbivores and pathogens, attraction of pollinators, or competition with other plants. This compound is a constituent of Strychnos decussata, a plant that exists within complex ecological communities in tropical Africa. While the presence of this compound in this plant is established, its specific ecological function remains largely unexplored in the provided literature. Future research could investigate the role of this compound in the chemical ecology of S. decussata. This could involve studying its deterrent effects on herbivores, its potential interactions with soil microbes, or its role in plant-plant communication, providing insights into the evolutionary pressures that led to its production.
Development of Novel this compound-Based Chemical Probes and Tools
The exploration of this compound, a pentacyclic indole alkaloid isolated from Strychnos decussata, has extended beyond its inherent biological activities to the development of chemical probes and tools aimed at elucidating its mechanism of action and potential cellular targets scielo.brresearchgate.net. Chemical probes are essential small molecules designed to perturb biological systems in a controlled manner, facilitating the study of protein function in native cellular environments mskcc.orgnih.gov. The development of this compound-based probes leverages its unique structural features to create modified molecules that retain biological relevance while incorporating functionalities for detection, tracking, or target identification.
One approach in developing such tools involves the synthesis of this compound derivatives tagged with reporter molecules, such as fluorescent dyes. Fluorescent probes are widely used in biological research due to their high sensitivity and potential for real-time imaging mdpi.comjk-sci.com. While the direct development of fluorescent this compound probes is not extensively detailed in the provided search results, the concept of using fluorescent tags for studying the binding sites of compounds, such as in albumin binding studies, highlights the potential of this methodology scispace.com. The creation of fluorescent this compound analogues would enable researchers to visualize its localization within cells, track its movement, and potentially identify organelles or proteins it interacts with.
Another powerful technique for developing chemical tools is click chemistry genelink.com. This bioorthogonal reaction allows for the efficient and specific conjugation of two molecules, often an azide (B81097) and a strained cyclooctyne, in complex biological systems without interfering with native biochemical processes conju-probe.comtocris.com. Functionalizing this compound with a click chemistry handle, such as an azide or alkyne, would allow its facile conjugation to various tags, including fluorescent dyes, biotin (B1667282) for pull-down assays, or beads for affinity chromatography mskcc.orgljmu.ac.uk. This approach could be instrumental in identifying this compound-binding proteins or other biomolecules within a cellular lysate or in live cells.
The synthesis of this compound and its derivatives is a critical prerequisite for developing these probes cdnsciencepub.comwhiterose.ac.uk. While the total synthesis of this compound has been reported, the development of efficient and enantioselective synthetic routes is crucial for producing sufficient quantities of the compound and its modified analogues for probe development cdnsciencepub.com. The ability to synthesize this compound with specific modifications at different positions is key to creating probes that retain the desired biological activity while incorporating the necessary functional groups for detection or conjugation.
The application of this compound-based chemical probes could provide detailed insights into its previously reported activities, such as muscle-relaxant effects or antiplasmodial properties scielo.brresearchgate.net. For instance, probes could be used to investigate the specific molecular targets responsible for these effects. Research on other compounds has demonstrated the utility of chemical probes in identifying protein targets and elucidating mechanisms of action ljmu.ac.ukcuny.edu.
While specific detailed research findings on novel this compound-based chemical probes and tools are not extensively available in the provided snippets, the general methodologies for developing chemical probes, including fluorescent labeling and click chemistry, are well-established in chemical biology mskcc.orghelsinki.finih.govchimia.ch. Applying these techniques to this compound would represent a significant step in understanding its complex biological interactions at a molecular level.
The development of a suite of this compound-based chemical tools, including activity-based probes that covalently label their targets upon binding, could further advance the field. Such probes have been successfully developed for studying enzymes like proteases and kinases mdpi.comcuny.edu. Designing activity-based probes for this compound's potential targets would allow for the identification of active proteins that interact with the alkaloid in a cellular context.
Data Table Examples (Illustrative - based on potential future research):
While specific experimental data on this compound-based probes is not available, the following tables illustrate the type of data that would be generated in the development and application of such tools.
Table 1: Illustrative this compound Probe Synthesis and Characterization Data
| Probe Name | Modification Site | Reporter/Handle | Synthesis Yield (%) | Purity (%) | Characterization Method |
| This compound-Fluoro1 | C-XY | Fluorescein | XX | >95 | LC-MS, NMR |
| This compound-Azide1 | N-YZ | Azide | YY | >98 | LC-MS, IR |
| This compound-ABP1 | C-AB | Alkyne | ZZ | >96 | LC-MS, HRMS |
Note: This table is hypothetical and for illustrative purposes only. "C-XY", "N-YZ", and "C-AB" represent potential modification sites on the this compound structure.
Table 2: Illustrative Cellular Target Identification Data using a this compound Probe
| Probe Used | Cell Line | Enrichment Method | Identified Protein Target | Proposed Interaction Type | Validation Method |
| This compound-Azide1 | HeLa | Click-chemistry pulldown | Protein X | Binding | Western Blot |
| This compound-ABP1 | Jurkat | Activity-based protein profiling | Enzyme Y | Covalent Inhibition | Mass Spectrometry |
Note: This table is hypothetical and for illustrative purposes only. "Protein X" and "Enzyme Y" represent potential hypothetical targets.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most reliable for identifying Decussine in plant extracts?
- Methodological Answer : Use a combination of HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to confirm this compound's presence.
- HPLC-MS : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from co-eluting compounds. Compare retention times and mass spectra with authenticated standards .
- NMR : Analyze - and -NMR data against published spectra (e.g., δ 2.5–3.5 ppm for methylene groups in this compound’s tricyclic structure) .
- Data Table :
| Technique | Key Peaks/Features | Reference Standard |
|---|---|---|
| HPLC-MS | m/z 327 [M+H]⁺ | Isolated this compound |
| -NMR | δ 3.2 (t, J=6 Hz) |
Q. What are the common challenges in isolating this compound from natural sources, and how can they be mitigated?
- Methodological Answer : Challenges include low yield (<0.01% dry weight) and interference from structurally similar alkaloids.
- Purification : Use flash chromatography with silica gel and gradient elution (hexane:ethyl acetate). Validate purity via TLC (Rf ≈ 0.4 in CHCl:MeOH 9:1) .
- Yield Optimization : Test extraction solvents (e.g., methanol vs. ethanol) and plant parts (roots vs. leaves) using response surface methodology (RSM) .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s antiparasitic activity against Plasmodium falciparum?
- Methodological Answer :
- In vitro assays : Use synchronized cultures of P. falciparum (3D7 strain) in 96-well plates. Apply this compound at logarithmic concentrations (0.1–100 µM) and measure IC via SYBR Green fluorescence .
- Controls : Include artemisinin (positive control) and DMSO (vehicle control). Normalize data to parasite viability (%) .
Q. How can contradictory findings about this compound’s cytotoxicity across cancer cell lines be systematically resolved?
- Methodological Answer : Contradictions may arise from variability in cell culture conditions or assay endpoints.
- Meta-Analysis : Aggregate data from ≥5 independent studies. Use random-effects models to account for heterogeneity (e.g., RevMan software) .
- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays, 48-hour exposure) across labs. Compare IC values in paired sensitive/resistant cell lines (e.g., MCF-7 vs. MDA-MB-231) .
Q. What computational and experimental approaches are recommended to study this compound’s interaction with acetylcholinesterase (AChE)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model this compound’s binding to AChE (PDB ID: 4EY7). Prioritize poses with lowest ∆G (e.g., ≤ -8 kcal/mol) .
- Kinetic Assays : Perform Ellman’s assay with human recombinant AChE. Calculate K (inhibition constant) via Lineweaver-Burk plots at varying substrate concentrations .
Handling Data Contradictions and Gaps
Q. What statistical frameworks are suitable for reconciling discrepancies in this compound’s pharmacokinetic parameters across rodent models?
- Methodological Answer : Apply Bayesian hierarchical modeling to integrate data from rats and mice. Adjust for covariates (e.g., body weight, administration route) using WinBUGS or Stan .
- Table : Pharmacokinetic Parameters in Rodents
| Species | C (ng/mL) | t (h) | Bioavailability (%) |
|---|---|---|---|
| Rat | 120 ± 15 | 2.5 ± 0.3 | 22 ± 4 |
| Mouse | 85 ± 10 | 1.8 ± 0.2 | 18 ± 3 |
Aligning Research Questions with Literature Gaps
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s neuroprotective mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
